molecular formula C17H12Br2N2O3S B10902324 (5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10902324
M. Wt: 484.2 g/mol
InChI Key: KUMJYZBFGALLHU-ZSOIEALJSA-N
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Description

The compound (5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic molecule characterized by its complex structure, which includes bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions

    Formation of Thiazolone Core: The thiazolone core can be synthesized via the cyclization of appropriate thiourea and α-haloketone precursors under basic conditions.

    Coupling Reactions: The final step involves coupling the brominated aniline and brominated hydroxy-methoxyphenyl groups to the thiazolone core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone, while substitution of the bromine atoms could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways. Its structural features suggest it could interact with specific proteins or enzymes.

Medicine

In medicinal chemistry, (5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and hydroxyl groups suggests it could form hydrogen bonds or halogen bonds with its targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(4-chloroanilino)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one: Similar structure with chlorine instead of bromine.

    (5Z)-2-(4-fluoroanilino)-5-[(3-fluoro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one: Similar structure with fluorine instead of bromine.

    (5Z)-2-(4-iodoanilino)-5-[(3-iodo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one: Similar structure with iodine instead of bromine.

Uniqueness

The uniqueness of (5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups and the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H12Br2N2O3S

Molecular Weight

484.2 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Br2N2O3S/c1-24-13-7-9(6-12(19)15(13)22)8-14-16(23)21-17(25-14)20-11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,20,21,23)/b14-8-

InChI Key

KUMJYZBFGALLHU-ZSOIEALJSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Br)O

Origin of Product

United States

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